4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid
Description
4-{[(Tert-Butoxy)Carbonyl]Amino}-3,3-Dimethyloxane-4-Carboxylic Acid (CAS: 1785059-06-4) is a chiral bicyclic compound featuring a tetrahydropyran (oxane) core substituted with two methyl groups at the 3-position, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety at the 4-position (Molecular Formula: C₁₁H₁₉NO₅; Molecular Weight: 245.27 g/mol) . The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability under acidic or basic conditions. The 3,3-dimethyl substitution introduces steric hindrance, which may influence conformational rigidity and reactivity. This compound is classified as a chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and bioactive molecules requiring stereochemical precision .
Properties
IUPAC Name |
3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-13(9(15)16)6-7-18-8-12(13,4)5/h6-8H2,1-5H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHOHOVWCJTDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174001-93-3 | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The initial step involves the formation of the oxane ring structure. This can be achieved through cyclization reactions involving appropriate precursors such as diols or haloalcohols under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group. Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Esterification and Amidation: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides, respectively. Reagents such as alcohols or amines in the presence of coupling agents like EDCI or DCC are commonly used.
Major Products
Free Amine: Obtained by deprotection of the Boc group.
Esters and Amides: Formed through reactions of the carboxylic acid group with alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, 4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in the construction of heterocyclic compounds and peptides.
Biology and Medicine
In biological and medical research, this compound is used in the development of pharmaceuticals. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, which is crucial in the synthesis of peptide-based drugs and other bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it suitable for the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid depends on its application. In peptide synthesis, the Boc group serves as a protecting group that prevents unwanted side reactions at the amino group. Upon deprotection, the free amine can participate in further reactions to form peptide bonds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- Target Compound vs. Oxane-3-Carboxylic Acid Analog: The positional shift of the carboxylic acid (4 vs. This may make the analog more suitable for coupling reactions requiring flexibility .
- Cyclopentane Analog: Replacing the oxane ring with cyclopentane eliminates the oxygen atom, reducing polarity and possibly improving lipid solubility. This analog’s synthesis is noted in a 2024 patent for bioactive molecules, suggesting utility in diverse scaffolds .
- Imidazole Derivatives: While structurally distinct (imidazole core), these compounds share Boc-protected amino groups and acylated carboxylic acids. Their use in imidazole-based inhibitors highlights the versatility of Boc-protected intermediates in heterocyclic chemistry .
Research Findings and Limitations
- Stability: The Boc group’s stability under acidic conditions is well-documented, but the 3,3-dimethyl substitution may further retard deprotection kinetics compared to non-methylated analogs .
- Chirality: notes the compound’s chiral nature, critical for designing therapeutics with stereochemical specificity. The dimethyl groups likely enforce a fixed conformation, reducing racemization risks during synthesis .
- Patent Relevance : The cyclopentane analog’s inclusion in a 2024 patent application highlights industry interest in structurally diverse Boc-protected building blocks .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid, also known as tert-butoxycarbonyl amino acid derivative, has garnered attention in the fields of medicinal chemistry and biochemistry. This compound is notable for its diverse biological activities, which include roles in anti-infection mechanisms, apoptosis, and various signaling pathways. The following sections will detail its biological activity, supported by relevant data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 4-((tert-butoxycarbonyl)amino)-3,3-dimethyloxane-4-carboxylic acid |
| CAS Number | 1404840-07-8 |
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.33 g/mol |
| Purity | ≥95% |
- Anti-infection Properties :
- Apoptosis Induction :
- Cell Cycle Regulation :
- Signaling Pathways :
Case Study 1: Antiviral Activity
A study assessed the antiviral effects of this compound against the influenza virus. Results indicated a significant reduction in viral titers in treated cells compared to controls, suggesting its potential as a therapeutic agent for viral infections.
Case Study 2: Apoptosis in Cancer Cells
Research conducted on various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. Flow cytometry analyses showed enhanced Annexin V staining and activation of caspases, indicating its effectiveness as a pro-apoptotic agent.
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